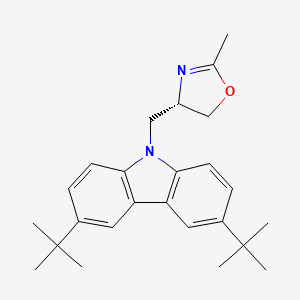
(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound with potential applications in various fields, including chemistry, biology, and materials science. This compound features a carbazole core substituted with tert-butyl groups, which enhances its stability and solubility in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multiple steps. One common method includes the reaction of 3,6-di-tert-butylcarbazole with an appropriate oxazoline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carbazole derivatives with oxidized side chains.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of (S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The carbazole core can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the oxazole ring can interact with enzymes, inhibiting their activity and altering metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di-tert-butylcarbazole: A precursor to (S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole, used in OLEDs.
2-Methyl-4,5-dihydrooxazole: A simpler oxazole derivative with fewer functional groups.
Uniqueness
This compound is unique due to its combination of a carbazole core and an oxazole ring, providing enhanced stability, solubility, and potential for diverse chemical reactions. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C25H32N2O |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
(4S)-4-[(3,6-ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H32N2O/c1-16-26-19(15-28-16)14-27-22-10-8-17(24(2,3)4)12-20(22)21-13-18(25(5,6)7)9-11-23(21)27/h8-13,19H,14-15H2,1-7H3/t19-/m0/s1 |
InChI-Schlüssel |
WBZYEGOUEHMZST-IBGZPJMESA-N |
Isomerische SMILES |
CC1=N[C@H](CO1)CN2C3=C(C=C(C=C3)C(C)(C)C)C4=C2C=CC(=C4)C(C)(C)C |
Kanonische SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C(C)(C)C)C4=C2C=CC(=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
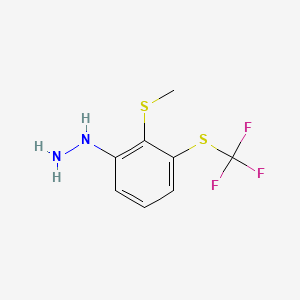
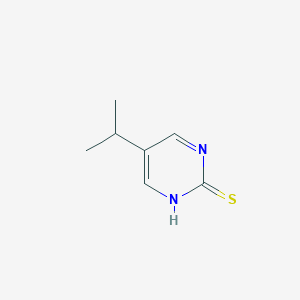
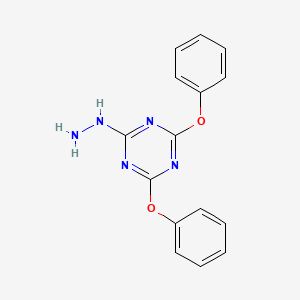
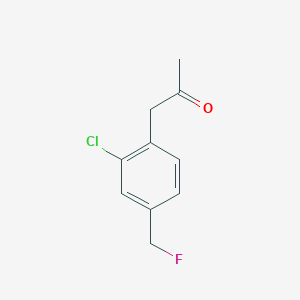
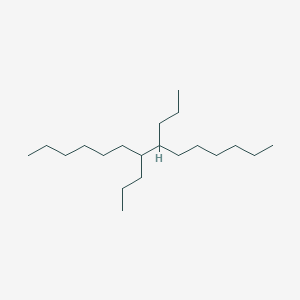
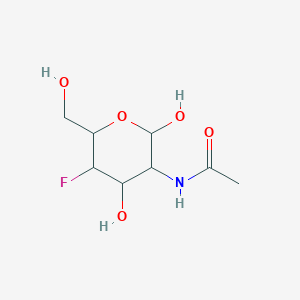
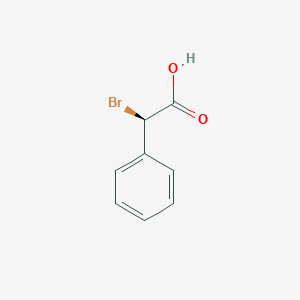
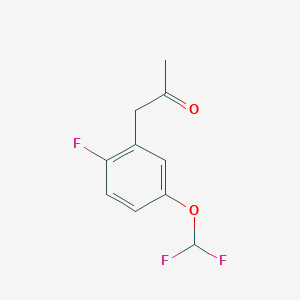
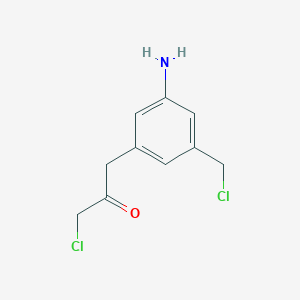
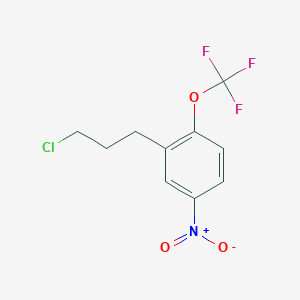
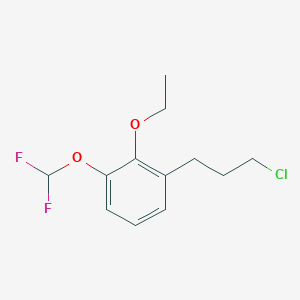
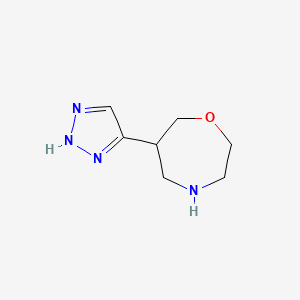
![({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14064801.png)
